

physical and chemical properties of molybdenum and copper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper;molybdenum*

Cat. No.: *B14286079*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Molybdenum and Copper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum (Mo) and Copper (Cu) are transition metals with unique physicochemical properties that make them indispensable in various industrial, chemical, and biological applications. Molybdenum, a silvery-white metal, is renowned for its exceptionally high melting point and strength, making it a critical alloying agent in steels and superalloys. Copper is distinguished by its characteristic reddish-orange hue and superior electrical and thermal conductivity, second only to silver.^{[1][2]} For professionals in drug development and life sciences, these elements are not merely industrial materials but vital trace nutrients and potent biological modulators. Molybdenum is a crucial component of the molybdenum cofactor (Moco), essential for the function of several key metabolic enzymes.^{[3][4]} Copper is also a critical cofactor but can become highly toxic in excess, participating in redox reactions that induce significant oxidative stress.^{[5][6]} This guide provides a detailed comparison of their core properties, outlines standard experimental protocols for their characterization, and visualizes their biological significance.

Comparative Physical Properties

The distinct physical characteristics of molybdenum and copper are summarized below, highlighting their differences in atomic structure, thermal behavior, mechanical strength, and electrical performance.

Table 1.1: Atomic and General Physical Properties

Property	Molybdenum (Mo)	Copper (Cu)
Atomic Number	42[7][8]	29[9][10]
Atomic Weight	95.95 g/mol [11]	63.546 g/mol [10]
Electron Configuration	[Kr] 4d ⁵ 5s ¹ [8]	[Ar] 3d ¹⁰ 4s ¹
Appearance	Silvery-white metal[7][11]	Reddish-orange metal[2][10]
Crystal Structure	Body-Centered Cubic (BCC)	Face-Centered Cubic (FCC) [12]
Density	10.28 g/cm ³ [7][13]	8.96 g/cm ³ [1][10]

Table 1.2: Thermal Properties

Property	Molybdenum (Mo)	Copper (Cu)
Melting Point	2623 °C (2896 K)[7][11]	1083.4 °C (1356.6 K)[1][10]
Boiling Point	4639 °C (4912 K)[8][14]	2567 °C (2840 K)[1][10]
Thermal Conductivity	139 W/(m·K)[13]	401 W/(m·K)[12]
Coefficient of Linear Thermal Expansion	4.8 µm/(m·K) at 20 °C[11][13]	16.6 µm/(m·K) at 20 °C[12]

Table 1.3: Mechanical Properties

Property	Molybdenum (Mo)	Copper (Cu)
Mohs Hardness	5.5[7][11]	3.0[12]
Young's Modulus	329 GPa[13]	110-128 GPa[12]
Bulk Modulus	230 GPa[13]	140 GPa[12]
Tensile Strength, Ultimate	~515 MPa[15]	~210 MPa (annealed)
Ductility (Elongation at Break)	Can be low, but improves with purity	High (~60% for pure, annealed Cu)

Table 1.4: Electrical Properties

Property	Molybdenum (Mo)	Copper (Cu)
Electrical Resistivity	53.4 nΩ·m at 20 °C	16.78 nΩ·m at 20 °C[12]
Electrical Conductivity	1.87×10^7 S/m	5.96×10^7 S/m[2]

Comparative Chemical Properties

The chemical behavior of molybdenum and copper is governed by their electron configurations, leading to different reactivity profiles, oxidation states, and corrosion resistance.

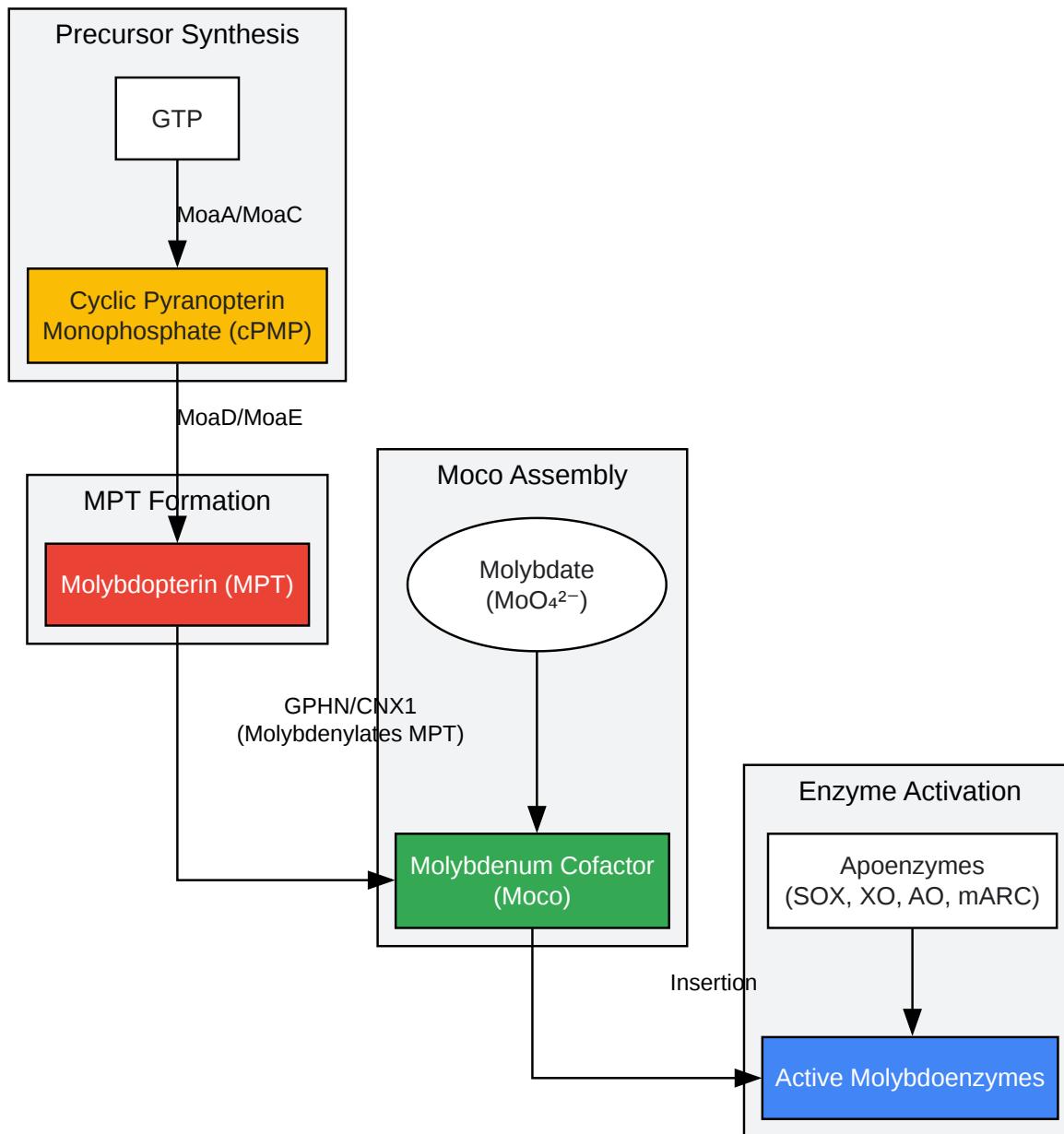
Molybdenum (Mo)

Molybdenum is a relatively stable transition metal that does not react with oxygen or water at room temperature.[7][11] Significant oxidation begins at temperatures above 300 °C, and bulk oxidation to form molybdenum trioxide (MoO₃) occurs above 600 °C.[11][14] It is resistant to many non-oxidizing acids but can be dissolved by oxidizing acids like nitric acid or hot, concentrated sulfuric acid. Molybdenum exhibits a wide range of oxidation states, from -2 to +6, with +4 and +6 being the most stable and common in its compounds.[4][7]

Copper (Cu)

Copper is a less reactive metal positioned below hydrogen in the electromotive series.[9] It is slowly oxidized in air, forming a black copper oxide layer.[9] When exposed to air and moisture over long periods, it develops a characteristic green patina (verdigris), which is a complex of

copper carbonates, sulfates, and chlorides.^[1] Copper does not react with non-oxidizing acids like dilute HCl or H₂SO₄ in the absence of an oxidizing agent. However, it readily dissolves in oxidizing acids such as nitric acid.^[3] The most common oxidation states for copper are Cu(I) (cuprous) and Cu(II) (cupric), which form a vast array of stable coordination complexes and salts.^[9]

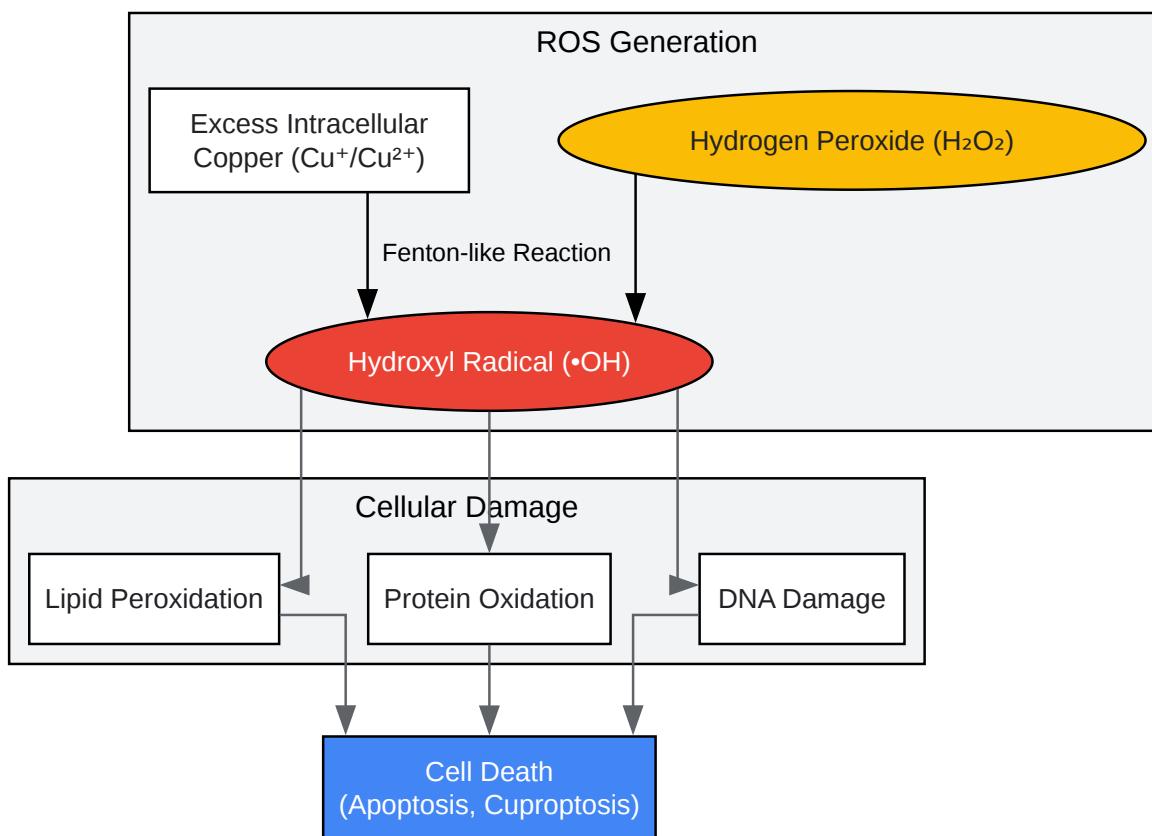

Biological and Pharmaceutical Relevance

Molybdenum: The Molybdenum Cofactor (Moco)

In all kingdoms of life, except for nitrogen-fixing nitrogenase, molybdenum is biologically active only when complexed within a unique pterin-based molecule called the Molybdenum Cofactor (Moco).^{[3][16]} Moco is essential for the catalytic function of enzymes that perform critical redox reactions in the metabolism of carbon, nitrogen, and sulfur.^[16] In humans, four key enzymes depend on Moco:

- Sulfite Oxidase (SOX): Detoxifies sulfite by catalyzing its oxidation to sulfate.
- Xanthine Oxidase (XO): Plays a crucial role in purine catabolism, converting hypoxanthine to xanthine and then to uric acid.^[4]
- Aldehyde Oxidase (AO): Metabolizes various aldehydes and is involved in the detoxification of certain drugs.^[4]
- Mitochondrial Amidoxime Reducing Component (mARC): Involved in the reduction of N-hydroxylated substrates.^[4]

The biosynthesis of Moco is a highly conserved, multi-step process. A simplified workflow illustrating this pathway is shown below.



[Click to download full resolution via product page](#)

Simplified workflow for Molybdenum Cofactor (Moco) biosynthesis.

Copper: A Double-Edged Sword in Cellular Homeostasis

Copper is an essential trace element required for the function of numerous cuproenzymes, including cytochrome c oxidase (in respiration) and superoxide dismutase (an antioxidant). However, its redox activity $[\text{Cu(I)} \leftrightarrow \text{Cu(II)}]$ makes it highly toxic in its free ionic form. Excess intracellular copper can participate in Fenton-like reactions, generating highly damaging reactive oxygen species (ROS) such as the hydroxyl radical ($\cdot\text{OH}$).^[5] This leads to a state of oxidative stress, causing widespread damage to lipids, proteins, and DNA, which can culminate in regulated cell death pathways like apoptosis or the recently described "cuproptosis".^{[5][17]} The diagram below illustrates the central role of copper in inducing cellular oxidative stress.

[Click to download full resolution via product page](#)

Pathway of copper-induced oxidative stress leading to cell damage.

Key Experimental Protocols

The characterization of metallic materials relies on standardized methodologies to ensure reproducibility and comparability of data. Below are summaries of key protocols for determining fundamental physical properties.

Protocol: Density Measurement (Archimedes' Principle)

This method determines the density of a metallic sample by measuring its mass in air and its apparent mass when submerged in a liquid of known density (typically water). It is standardized by methods like ASTM B962 for materials with surface-connected porosity.[18]

- Apparatus: Analytical balance with a suspension kit, beaker, support stand, immersion fluid (e.g., distilled water), thermometer.
- Methodology:
 - Mass in Air (m_air): Weigh the dry metallic sample on the analytical balance and record its mass.
 - Mass in Liquid (m_liquid): Submerge the sample completely in the immersion fluid, ensuring no air bubbles are attached to its surface. Record its apparent mass while suspended.
 - Fluid Density (ρ_fluid): Measure the temperature of the immersion fluid and use a reference table to determine its precise density at that temperature.
 - Calculation: The density of the metal (ρ_metal) is calculated using the formula: $\rho_{\text{metal}} = (m_{\text{air}} / (m_{\text{air}} - m_{\text{liquid}})) * \rho_{\text{fluid}}$

Protocol: Melting Point Determination (Capillary Method)

This technique is a standard and straightforward method for determining the melting point of a substance, though it is more commonly used for crystalline organic compounds than for high-melting-point metals.[19][20] For refractory metals like molybdenum, specialized high-temperature equipment (e.g., laser heating, resistance heating in a vacuum/inert atmosphere) is required. The general principle, however, remains the observation of a phase change.

- Apparatus: High-temperature furnace or specialized melting point apparatus (e.g., OptiMelt), thermocouple or pyrometer for temperature measurement.

- Methodology:
 - Sample Preparation: A small, representative sample of the metal is placed in a crucible (e.g., alumina, tungsten) suitable for high temperatures.
 - Heating: The sample is placed within the furnace, which is then sealed and evacuated or filled with an inert gas to prevent oxidation.
 - Observation: The temperature is increased at a controlled rate. The sample is observed directly or via instrumentation.
 - Recording: The temperature at which the material begins to transition from solid to liquid is recorded as the onset of melting. The temperature at which the sample is completely liquid is the clear point.[\[21\]](#) The melting point is often reported as this temperature range.

Protocol: Tensile Strength Testing (ASTM E8/E8M)

Tensile testing is a fundamental materials science test used to determine several key mechanical properties, including yield strength, ultimate tensile strength, and ductility.[\[7\]](#)[\[9\]](#) The standard test method for metallic materials is ASTM E8/E8M.[\[1\]](#)[\[2\]](#)[\[10\]](#)

- Apparatus: A universal testing machine (UTM) equipped with grips, an extensometer to measure strain, and data acquisition software.
- Methodology:
 - Specimen Preparation: A specimen of the metal is machined into a standardized shape (a "dog bone" is common), with a defined gauge length.
 - Test Setup: The specimen is mounted securely in the grips of the UTM. The extensometer is attached to the gauge section of the specimen.
 - Loading: A uniaxial tensile force is applied to the specimen at a constant strain rate. The machine records the applied load and the elongation of the specimen simultaneously.
 - Data Collection: The test continues until the specimen fractures. The data is used to generate a stress-strain curve.

- Calculations: From the stress-strain curve, key properties are determined:
 - Ultimate Tensile Strength (UTS): The maximum stress the material can withstand.
 - Yield Strength: The stress at which the material begins to deform plastically.
 - Elongation: The percentage increase in gauge length after fracture, a measure of ductility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. imrtest.com [imrtest.com]
- 2. store.astm.org [store.astm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Molybdenum's Role as an Essential Element in Enzymes Catabolizing Redox Reactions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. trl.com [trl.com]
- 8. store.astm.org [store.astm.org]
- 9. ASTM E8 Metal Tensile Testing - ADMET [admet.com]
- 10. zwickroell.com [zwickroell.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. Copper - Wikipedia [en.wikipedia.org]
- 13. WebElements Periodic Table » Molybdenum » physical properties [webelements.com]
- 14. store.astm.org [store.astm.org]

- 15. glemco.com [glemco.com]
- 16. mdpi.com [mdpi.com]
- 17. Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 19. westlab.com [westlab.com]
- 20. SSERC | Melting point determination [sserc.org.uk]
- 21. thinksrs.com [thinksrs.com]
- To cite this document: BenchChem. [physical and chemical properties of molybdenum and copper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14286079#physical-and-chemical-properties-of-molybdenum-and-copper]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com